molecular formula C17H19FN2O3S B10970390 1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine

1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B10970390
M. Wt: 350.4 g/mol
InChI Key: WWTOWJUHDDPMKK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and a 3-methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step involves the nucleophilic substitution of a halogenated piperazine derivative with 4-fluorobenzene under anhydrous conditions.

    Attachment of the 3-Methoxyphenylsulfonyl Group: The final step is the sulfonylation of the piperazine derivative using 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: 1-(4-Fluorophenyl)-4-[(3-hydroxyphenyl)sulfonyl]piperazine.

    Reduction: 1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfanyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenylsulfonyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Fluorophenyl)-4-[(3-hydroxyphenyl)sulfonyl]piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(4-Fluorophenyl)-4-[(3-methoxyphenyl)sulfonyl]piperazine is unique due to the presence of both the fluorophenyl and methoxyphenylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(3-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C17H19FN2O3S/c1-23-16-3-2-4-17(13-16)24(21,22)20-11-9-19(10-12-20)15-7-5-14(18)6-8-15/h2-8,13H,9-12H2,1H3

InChI Key

WWTOWJUHDDPMKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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